molecular formula C21H23N5O2 B11024978 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11024978
M. Wt: 377.4 g/mol
InChI Key: VPSLARJDEWDFTG-UHFFFAOYSA-N
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Description

The compound N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative with a carboxamide group at position 4, substituted with a 2-(5-methoxyindol-1-yl)ethyl chain. The pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, often serving as a scaffold for kinase inhibitors or GPCR modulators . The 1,3,6-trimethyl substitutions on the core likely enhance metabolic stability, while the indole-ethyl-carboxamide moiety may contribute to target binding via hydrophobic and hydrogen-bonding interactions.

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazolopyridine ring can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The pyrazolopyridine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine core is shared among several compounds in the evidence, allowing for structural and functional comparisons.

Structural and Functional Analysis

Compound (N′-Acetyl-3-methyl-1,6-diphenyl-...carbohydrazide): Diphenyl groups at positions 1 and 6 increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The acetylated carbohydrazide group introduces hydrogen-bonding capacity distinct from the target’s carboxamide .

Carboxamide Substituents :

  • The target’s 2-(5-methoxyindol-1-yl)ethyl chain combines a methoxy-indole (electron-rich, hydrogen-bond acceptor) with a flexible ethyl linker, enabling interactions with hydrophobic pockets or aromatic residues.
  • Compound (Carboxylic acid derivative) : The carboxylic acid group at position 4 confers pH-dependent ionization, improving solubility but limiting blood-brain barrier penetration compared to the carboxamide .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target’s methyl groups and indole-ethyl chain balance lipophilicity (LogP ~3–4 estimated), whereas diphenyl derivatives () may exhibit higher LogP (>5), increasing off-target binding risks.
  • Solubility : The carboxamide in the target and compounds enhances solubility over carboxylic acid derivatives () in physiological pH .
  • Metabolic Stability : Trimethylation (target) likely reduces CYP450-mediated oxidation compared to ethyl or phenyl substituents () .

Table 1. Structural and Molecular Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name (Core: Pyrazolo[3,4-b]pyridine) R1 R3 R6 Position 4 Substituent Molecular Weight (g/mol)
Target Compound CH₃ CH₃ CH₃ N-[2-(5-methoxyindol-1-yl)ethyl] ~434 (estimated)
: N′-Acetyl-...carbohydrazide C₆H₅ CH₃ C₆H₅ Acetyl carbohydrazide ~405 (estimated)
: N-(1-ethyl-3-methyl-pyrazol-4-yl)-... C₆H₅ CH₃ CH₃ 1-ethyl-3-methyl-pyrazol-4-yl 374.4
: Carboxylic acid derivative 4-Cl-C₆H₄ - - 6-(1,3-benzodioxol-5-yl) carboxylic acid ~408 (estimated)

Notes

Data Limitations: No direct pharmacological or synthetic data for the target compound is available in the provided evidence. Comparisons are extrapolated from structural analogs.

Methodological Considerations : Structural data for analogs (e.g., ) may rely on crystallographic tools like SHELX , but refinement details are unspecified.

Research Gaps : Experimental studies on the target’s solubility, binding affinity, and metabolic stability are needed to validate hypotheses derived from structural comparisons.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-13-11-17(19-14(2)24-25(3)20(19)23-13)21(27)22-8-10-26-9-7-15-12-16(28-4)5-6-18(15)26/h5-7,9,11-12H,8,10H2,1-4H3,(H,22,27)

InChI Key

VPSLARJDEWDFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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